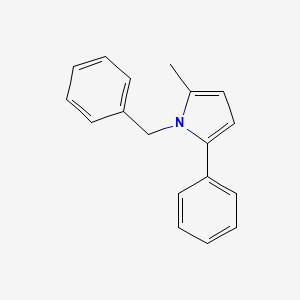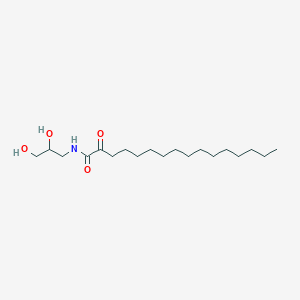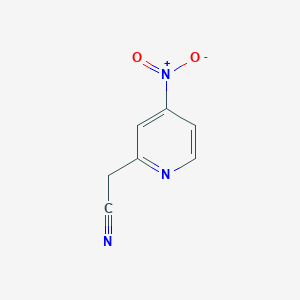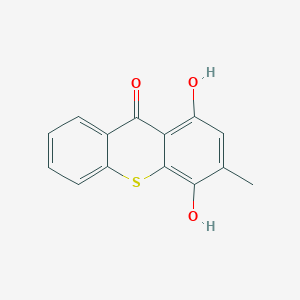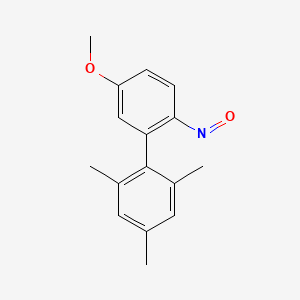
5'-Methoxy-2,4,6-trimethyl-2'-nitroso-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Methoxy-2,4,6-trimethyl-2’-nitroso-1,1’-biphenyl is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a methoxy group, three methyl groups, and a nitroso group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxy-2,4,6-trimethyl-2’-nitroso-1,1’-biphenyl involves several steps. One common method includes the nitration of 2,4,6-trimethylbiphenyl followed by the introduction of a methoxy group. The nitroso group is then introduced through a nitrosation reaction. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
5’-Methoxy-2,4,6-trimethyl-2’-nitroso-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5’-Methoxy-2,4,6-trimethyl-2’-nitroso-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5’-Methoxy-2,4,6-trimethyl-2’-nitroso-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The methoxy and methyl groups influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbiphenyl: Lacks the methoxy and nitroso groups, making it less reactive.
5’-Methoxy-2,4,6-trimethylbiphenyl: Similar structure but without the nitroso group, resulting in different chemical properties.
2,4,6-Trimethyl-2’-nitrosobiphenyl: Similar but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
The presence of both methoxy and nitroso groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Propiedades
Número CAS |
433712-57-3 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-(5-methoxy-2-nitrosophenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C16H17NO2/c1-10-7-11(2)16(12(3)8-10)14-9-13(19-4)5-6-15(14)17-18/h5-9H,1-4H3 |
Clave InChI |
CTXMNJCSOXWXIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=C(C=CC(=C2)OC)N=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


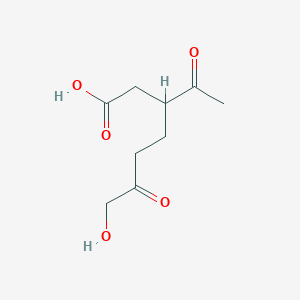
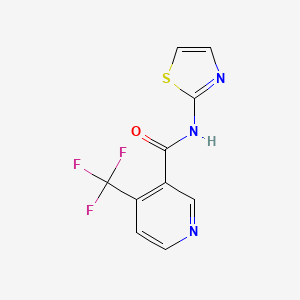
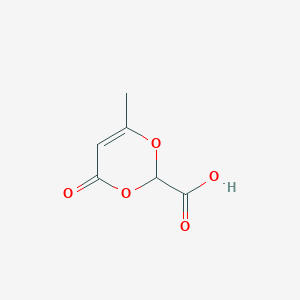
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
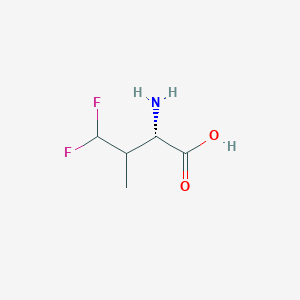
![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)
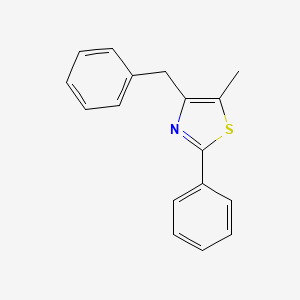
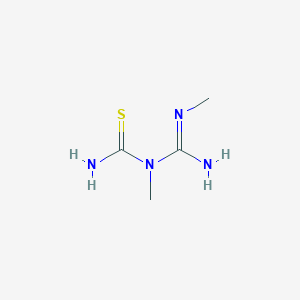
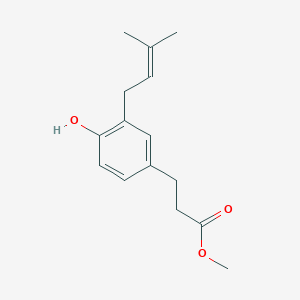
![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)
